molecular formula C10H14ClNO B593378 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 81593-54-6

5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No. B593378
CAS RN: 81593-54-6
M. Wt: 199.678
InChI Key: UXHKKYAVZDAYIG-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as MEAI, is a psychoactive molecule belonging to the aminoindane class . It is a derivative of 2,3-Dihydro-5-methoxy-6-methyl-1H-inden-2-amine Hydrochloride . The compound has a molecular weight of 199.68 and a molecular formula of C10H14ClNO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-8-3-4-9-7 (6-8)2-5-10 (9)11;/h3-4,6,10H,2,5,11H2,1H3;1H . The compound’s canonical SMILES representation is COC1=CC2=C (CC (C2)N)C=C1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 163.099714038 g/mol . The topological polar surface area of the compound is 35.2 Ų .

Safety and Hazards

The compound is associated with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . The compound should be stored in an inert atmosphere at 2-8°C .

Future Directions

The compound is used in the preparation of substituted indanes and tetralins which are PPARα modulators . This suggests potential future directions in the development of PPARα modulating drugs.

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHKKYAVZDAYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81593-54-6
Record name Chaperon hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081593546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHAPERON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDW8BH5X49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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